molecular formula C12H15ClN2O B14755348 N'-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea CAS No. 2572-41-0

N'-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea

Cat. No.: B14755348
CAS No.: 2572-41-0
M. Wt: 238.71 g/mol
InChI Key: SEADFNPOZMKZQF-UHFFFAOYSA-N
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Description

N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea typically involves the reaction of 4-chloroaniline with isocyanates under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. The reaction is usually conducted at room temperature to avoid any side reactions .

Industrial Production Methods

In an industrial setting, the production of N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. This inhibition is achieved through the binding of the compound to the active site of the enzyme, thereby preventing the substrate from accessing the site .

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Methylphenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea
  • N’-(4-Bromophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea
  • N’-(4-Fluorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea

Uniqueness

N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity in substitution reactions compared to its methyl, bromo, and fluoro analogs. Additionally, the chloro group enhances the compound’s ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

2572-41-0

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-methyl-1-(2-methylprop-1-enyl)urea

InChI

InChI=1S/C12H15ClN2O/c1-9(2)8-15(3)12(16)14-11-6-4-10(13)5-7-11/h4-8H,1-3H3,(H,14,16)

InChI Key

SEADFNPOZMKZQF-UHFFFAOYSA-N

Canonical SMILES

CC(=CN(C)C(=O)NC1=CC=C(C=C1)Cl)C

Origin of Product

United States

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